Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
“Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate” is a complex organic compound. It is related to the class of compounds known as 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amino coumarin with a number of organic halides . For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For instance, the compound has been characterized by its FTIR spectrum, showing peaks corresponding to various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords a related compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound forms white crystals, has a melting point of 161–163 °C, and shows specific peaks in its FTIR spectrum .Scientific Research Applications
Asymmetric Synthesis and Domino Reactions
- Asymmetric Synthesis of Piperidines : A study by Salgado et al. (2019) described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. This process includes a domino reaction involving allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, leading to δ-amino acid derivatives with full stereocontrol, which are significant in creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Neuroprotective Agents
- Neuroprotective Compounds : Chenard et al. (1995) identified (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound protects cultured hippocampal neurons from glutamate toxicity and has potential as a neuroprotective agent (Chenard et al., 1995).
Enzyme Inhibitors
- Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) worked on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening. They emphasized the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution being crucial for reducing clearance and improving oral exposure (Thalji et al., 2013).
Antioxidant and Antimicrobial Potential
- Propanamide Derivatives with Anticancer Activity : Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. These compounds showed significant anticancer potential, with some exhibiting low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).
Photoremovable Protecting Groups
- Fluorescein Analogues as Photoremovable Protecting Groups : Šebej et al. (2013) reported on (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl as a new photoremovable protecting group for the release of carboxylates or phosphates. This compound has a high molar absorption coefficient and can release ligands with certain quantum yields in aqueous solutions (Šebej et al., 2013).
Crystal and Molecular Structures
- Molecular and Crystal Structures of Piperidine Derivatives : Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, which serve as model compounds for studying the influence of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-22-17(21)11-4-6-18(7-5-11)10-12-8-16(20)23-15-3-2-13(19)9-14(12)15/h2-3,8-9,11,19H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTORRGAVUYOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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